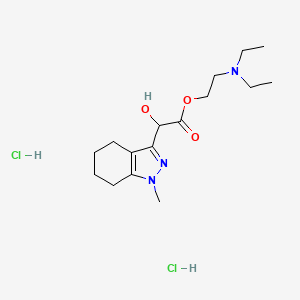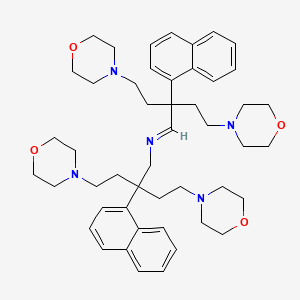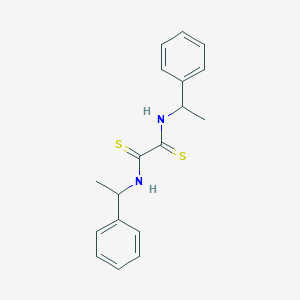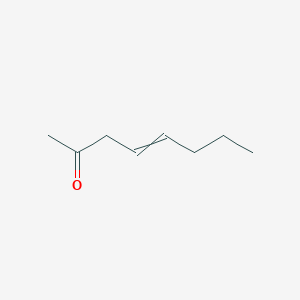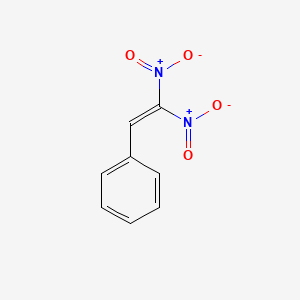
1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride typically involves the reaction of pyrrolidine with a chlorinated benzene derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process would likely include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrrolidinepropanol, alpha,alpha-bis(p-chlorophenyl)-beta-methyl-, hydrochloride: A similar compound with chlorine atoms in different positions on the benzene ring.
1-Pyrrolidinepropanol, alpha,alpha-bis(o-bromophenyl)-beta-methyl-, hydrochloride: A brominated analog of the compound.
Propiedades
Número CAS |
35706-78-6 |
|---|---|
Fórmula molecular |
C20H24Cl3NO |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
1,1-bis(2-chlorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H23Cl2NO.ClH/c1-15(14-23-12-6-7-13-23)20(24,16-8-2-4-10-18(16)21)17-9-3-5-11-19(17)22;/h2-5,8-11,15,24H,6-7,12-14H2,1H3;1H |
Clave InChI |
AFBNALROZFAIFR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C(C2=CC=CC=C2Cl)(C3=CC=CC=C3Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


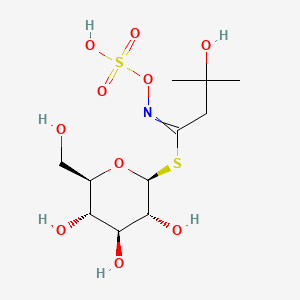
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)

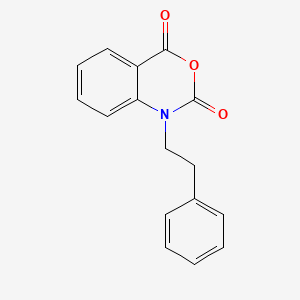
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

